2-Naphthalenecarboxamide,N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-
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Overview
Description
2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]- is a complex organic compound known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by its intricate molecular structure, which includes a naphthalenecarboxamide core, benzimidazole, and azo groups, making it a versatile molecule for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include aniline derivatives, nitrobenzene, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and coupling reactions, followed by purification techniques like recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various metal catalysts like palladium or platinum are used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments due to its vibrant color properties.
Biology: Investigated for its potential as a biological marker or probe in various assays.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-2-naphthalenecarboxamide
- 5-(3’-Hydroxy-2’-naphthylformamido)benzimidazolone
- 5-(2-Hydroxy-3-naphthoylamino)-1H-benzimidazol-2(3H)-one
Uniqueness
Compared to similar compounds, 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H30N6O5 |
---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C32H30N6O5/c1-43-27-14-11-19(30(40)33-20-8-3-2-4-9-20)16-26(27)37-38-28-22-10-6-5-7-18(22)15-23(29(28)39)31(41)34-21-12-13-24-25(17-21)36-32(42)35-24/h2-11,14-16,21,24-25,39H,12-13,17H2,1H3,(H,33,40)(H,34,41)(H2,35,36,42) |
InChI Key |
VIRPCNRJSHBSEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5CCC6C(C5)NC(=O)N6)O |
Origin of Product |
United States |
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